4-(4-Phenylmethoxyphenyl)thiadiazole

Description

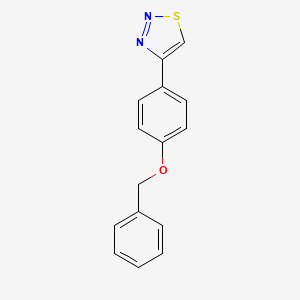

4-(4-Phenylmethoxyphenyl)thiadiazole is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with a 4-phenylmethoxyphenyl group. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse pharmacological and material science applications.

Propriétés

Formule moléculaire |

C15H12N2OS |

|---|---|

Poids moléculaire |

268.3 g/mol |

Nom IUPAC |

4-(4-phenylmethoxyphenyl)thiadiazole |

InChI |

InChI=1S/C15H12N2OS/c1-2-4-12(5-3-1)10-18-14-8-6-13(7-9-14)15-11-19-17-16-15/h1-9,11H,10H2 |

Clé InChI |

YXNNWYABAKEBBC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSN=N3 |

SMILES canonique |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CSN=N3 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs in Pharmacological Activity

Substituent Effects on Bioactivity

- 4-(4-Chlorophenyl)-1,2,3-thiadiazole (CAS 18212-23-2) :

Substitution of the phenylmethoxyphenyl group with a chlorophenyl moiety alters electronic properties, increasing electrophilicity. This compound exhibits agrochemical applications, contrasting with the phenylmethoxyphenyl variant’s focus on pharmaceuticals. The chlorine atom enhances stability but reduces solubility compared to the methoxy group . - 2-Phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole: Fluorine substitution at the para position improves metabolic stability and binding affinity. This derivative showed superior antituberculosis activity (Mycobacterium tuberculosis H37Rv inhibition) compared to non-fluorinated analogs, highlighting the importance of electronegative substituents .

- 4-(4-Methoxyphenyl)thiazol-2-amine :

Replacing the thiadiazole core with a thiazole ring reduces ring strain but diminishes sulfur’s electron-withdrawing effects. The methoxyphenyl group in this compound enhances antibacterial activity, though its IC50 values (e.g., 1.61 μg/mL for HepG-2 inhibition in related thiazoles) are less potent than thiadiazole-based derivatives .

Cytotoxic Thiadiazole Derivatives

Simple 2,5-disubstituted 1,3,4-thiadiazoles often outperform fused-ring systems in cytotoxicity. For example:

- Compound 7b (IC50 = 1.61 μg/mL): Contains a methyl-phenylthiazole moiety, demonstrating that alkyl and aryl groups synergize for hepatocellular carcinoma inhibition .

- Trifluoromethyl-substituted derivatives : Exhibit enhanced anticancer activity due to the strong electron-withdrawing effect of CF₃, improving target binding .

Table 1: Comparative Bioactivity of Thiadiazole Derivatives

Isomer-Specific Properties

The position of sulfur and nitrogen in the thiadiazole ring dictates applications:

- 1,3,4-Thiadiazoles : Preferred in drug design due to balanced electronic properties and ease of functionalization. This compound falls into this category .

- 1,2,5-Thiadiazoles: Used in conductive polymers (e.g., tris(4-(thiophen-2-yl)phenyl)amine copolymers) for their low bandgap and nonlinear optical properties .

- 1,2,3-Thiadiazoles : Common in agrochemicals, such as plant growth regulators, but less explored in pharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.